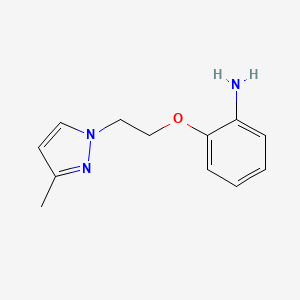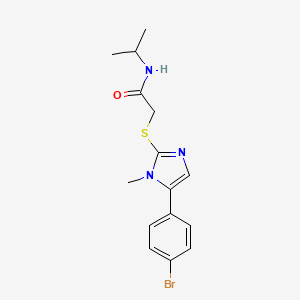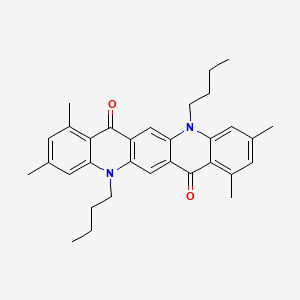
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives involves the use of 4-Methyl-2-phenylthiazole-5-carbohydrazide as a starting material for preparing a series of thiadiazole derivatives via reactions with hydrazonoyl chlorides in dioxane using triethylamines as catalysts (Gomha et al., 2017). These synthesis methods are facilitated by intramolecular as well as intermolecular hydrogen bonding and crystallization in specific space groups, highlighting the structural versatility and complexity of these compounds (Dani et al., 2013).
Scientific Research Applications
Anticancer Activity
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide and its derivatives have been studied for their anticancer properties. A study reported the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents. These compounds demonstrated significant in vitro anticancer activity against Hepatocellular carcinoma cell lines, with compounds showing IC50 values as low as 1.61 ± 1.92 μg/mL, suggesting a promising structure-activity relationship for anticancer drug development (Gomha et al., 2017).
Herbicidal Activity
Another application of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide derivatives is in the field of agriculture, particularly as herbicides. A series of novel derivatives were designed and synthesized, showing moderate to good selective herbicidal activity against Brassica campestris L. at a concentration of 100 mg/L. However, these compounds did not exhibit inhibitory activity against Echinochloa crus-galli at the tested concentrations, indicating a selective herbicidal potential (Liu & Shi, 2014).
Crystal Structure and Computational Studies
The compound's structural significance is further highlighted in a study focusing on the first X-ray crystal structure characterization, computational studies, and an improved synthetic route to bioactive 5-Arylimino-1,3,4-thiadiazole derivatives. These findings provide insights into the molecular framework of these compounds, facilitating the development of new derivatives with enhanced biological activities (Moussa et al., 2023).
Synthesis and Evaluation for Antimicrobial Activity
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide derivatives have also been synthesized and evaluated for their antimicrobial activities. A study reported the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating the pyrimidine ring, showing moderate antimicrobial activity. This suggests the potential of these compounds in the development of new antimicrobial agents (Farag et al., 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-phenylsulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-2-15(23-14-11-7-4-8-12-14)16(22)19-18-21-20-17(24-18)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKYOVLVPUVKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2487948.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2487949.png)


![5-[1-(Cyclopropylmethyl)-5-[3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B2487955.png)

![3,4-Difluoro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2487960.png)

![7-(4-(3-chlorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2487962.png)
![2,6-dichloro-5-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2487963.png)
